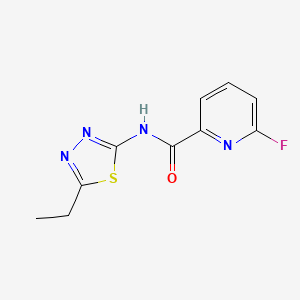
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. EF24 has been found to possess anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. In
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide is complex and involves multiple pathways. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. It has also been found to inhibit the NF-κB pathway, which is responsible for regulating the expression of pro-inflammatory cytokines and enzymes. This compound has also been found to inhibit the Akt/mTOR pathway, which is responsible for regulating cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, reduce the production of pro-inflammatory cytokines and enzymes, and inhibit the growth and proliferation of cancer cells. This compound has also been found to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well-understood. However, this compound also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has poor solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide. One area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the exploration of this compound's potential therapeutic benefits in other diseases, such as diabetes and cardiovascular disease. Finally, further studies are needed to fully understand the long-term safety and efficacy of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been found to possess anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. It has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound's mechanism of action is complex and involves multiple pathways. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of this compound analogs and further studies on its safety and efficacy.
合成法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide is synthesized through a multi-step reaction process that involves the condensation of 6-fluoronicotinic acid with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent. The resulting intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form this compound.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disorder research, this compound has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c1-2-8-14-15-10(17-8)13-9(16)6-4-3-5-7(11)12-6/h3-5H,2H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRNOHGODVIZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R,3R)-N-[2-(Cyanomethylamino)-2-oxoethyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2838474.png)
![N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2838476.png)


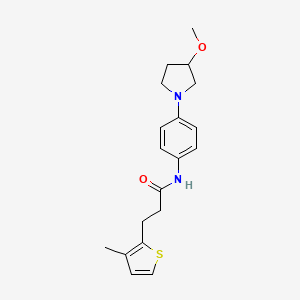
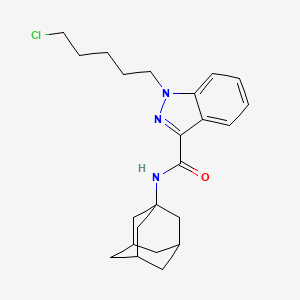


![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)
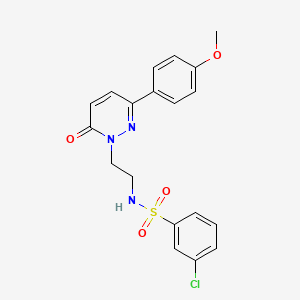
![N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2838490.png)

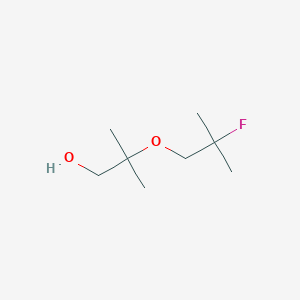
![4-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2838496.png)
